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Compound of Interest

Compound Name: Mal-amido-PEG12-acid

Cat. No.: B6333291 Get Quote

In-Depth Technical Guide: Mal-amido-PEG12-
acid
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Mal-amido-PEG12-acid, a

heterobifunctional linker critical in the field of bioconjugation. Its unique properties make it an

invaluable tool for the development of advanced therapeutics, such as antibody-drug

conjugates (ADCs), and for the precise modification of proteins and other biomolecules.

Core Properties of Mal-amido-PEG12-acid
Mal-amido-PEG12-acid is a linker molecule characterized by a maleimide group at one

terminus, a carboxylic acid group at the other, and a 12-unit polyethylene glycol (PEG) chain in

between.[1][2][3][4] This structure provides a versatile platform for covalently linking two

different molecules, typically a protein or antibody to a small molecule drug or a reporter

molecule.

The maleimide group exhibits high reactivity and selectivity towards thiol (-SH) groups, such as

those found in cysteine residues of proteins, forming a stable thioether bond. The carboxylic

acid group can be activated to react with primary amines (-NH2), such as those on lysine

residues or the N-terminus of a protein, to form a stable amide bond. The hydrophilic PEG12
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spacer enhances the solubility of the resulting conjugate in aqueous media, reduces steric

hindrance, and can improve the pharmacokinetic properties of therapeutic molecules.

Quantitative Data Summary
The key quantitative data for Mal-amido-PEG12-acid are summarized in the table below.

Property Value References

Molecular Formula C34H60N2O17

Molecular Weight ~768.9 g/mol

CAS Number 871133-36-7, 2378428-27-2

Purity ≥95%

Experimental Protocols
The following protocols provide a detailed methodology for a two-step conjugation process

using Mal-amido-PEG12-acid. This common workflow involves first activating the carboxylic

acid of the linker and conjugating it to an amine-containing molecule, followed by the reaction

of the maleimide group with a thiol-containing biomolecule.

Protocol 1: Activation of Mal-amido-PEG12-acid and
Conjugation to an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid moiety of Mal-amido-PEG12-acid
using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

to form an amine-reactive NHS ester, which is then reacted with an amine-containing molecule.

Materials:

Mal-amido-PEG12-acid

Amine-containing molecule (e.g., a small molecule drug)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-hydroxysuccinimide) or Sulfo-NHS

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

Quenching Reagent: Hydroxylamine or Tris buffer

Procedure:

Preparation of Reagents: Equilibrate EDC and NHS to room temperature before use.

Prepare a stock solution of Mal-amido-PEG12-acid in anhydrous DMF or DMSO. Prepare a

solution of the amine-containing molecule in a compatible buffer.

Activation of Carboxylic Acid:

Dissolve Mal-amido-PEG12-acid in Activation Buffer.

Add EDC (1.2 to 1.5-fold molar excess over the linker) and NHS (1.5 to 2-fold molar

excess over the linker).

Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS

ester.

Conjugation to Amine:

Add the amine-containing molecule to the activated linker solution. A 3-5 fold molar excess

of the amine-containing molecule is recommended.

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

Quenching: Quench the reaction by adding a quenching reagent such as hydroxylamine to

hydrolyze any unreacted NHS esters.
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Purification: Purify the resulting conjugate using an appropriate method such as Size

Exclusion Chromatography (SEC) or High-Performance Liquid Chromatography (HPLC) to

remove unreacted reagents.

Protocol 2: Conjugation of the Maleimide-Functionalized
Molecule to a Thiol-Containing Protein
This protocol details the reaction of the maleimide group of the purified conjugate from Protocol

1 with the thiol groups of a protein, such as reduced cysteine residues on an antibody.

Materials:

Thiol-containing protein (e.g., a cysteine-engineered antibody)

Maleimide-functionalized molecule from Protocol 1

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5, degassed

Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

Quenching Reagent: L-cysteine or N-acetylcysteine

Purification Supplies: Size-Exclusion Chromatography (SEC) column or dialysis cassettes

Procedure:

Protein Preparation:

Dissolve the thiol-containing protein in degassed Conjugation Buffer to a final

concentration of 1-10 mg/mL.

If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and

incubating at room temperature for 30-60 minutes.

Conjugation Reaction:

Add a 5-20 fold molar excess of the maleimide-functionalized molecule to the protein

solution.
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle

mixing. Protect the reaction from light.

Quenching: Add a 100-fold molar excess of L-cysteine or N-acetylcysteine to quench any

unreacted maleimide groups. Incubate for 30 minutes at room temperature.

Purification: Remove the excess linker and quenching reagent by Size-Exclusion

Chromatography (SEC) or dialysis against a suitable storage buffer.

Characterization: Analyze the final conjugate to determine the degree of labeling (DOL)

using techniques such as UV-Vis spectroscopy, Mass Spectrometry, or SDS-PAGE.

Experimental Workflow Diagram
The following diagram illustrates the sequential workflow for the two-step bioconjugation

process using Mal-amido-PEG12-acid.

Step 1: Amine Conjugation

Step 2: Thiol Conjugation
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Bioconjugation workflow using Mal-amido-PEG12-acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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